molecular formula C5H11Si B1587919 Allyldimethylsilane CAS No. 3937-30-2

Allyldimethylsilane

Cat. No. B1587919
CAS RN: 3937-30-2
M. Wt: 99.23 g/mol
InChI Key: ZBMGMUODZNQAQI-UHFFFAOYSA-N
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Description

Allyldimethylsilane is an organosilicon compound with the formula CH2=CHCH2Si(CH3)2H . It is a colorless liquid used in organic synthesis .


Synthesis Analysis

Allyldimethylsilane can be synthesized from Chlorodimethylsilane and Allylmagnesium chloride . It can also be synthesized through the borane-catalysed polycondensation of hydrosilanes and alkoxysilanes .


Molecular Structure Analysis

The molecular formula of Allyldimethylsilane is C5H12Si . It consists of the trimethylsilyl group attached to an allyl group .


Physical And Chemical Properties Analysis

Allyldimethylsilane has a boiling point of 69 °C and a density of 0.710 g/mL at 20 °C . Its refractive index is 1.408 .

Scientific Research Applications

Synthesis of Cyclopentanols, Oxetanes, and Tetrahydrofurans

ADTS has been effectively used in the synthesis of cyclopentanols through Lewis acid mediated annulation with electron-deficient olefins. The resulting silylcyclopentanes can be converted to cyclopentanols under mild, non-epimerizing oxidative conditions. Additionally, ADTS facilitates efficient annulation onto aldehydes to yield oxetanes and tetrahydrofurans, expanding its utility in the synthesis of heterocyclic compounds (Groaning, Brengel, & Meyers, 1998).

Advances in Organic Synthesis

Over the last three decades, allylsilanes, including ADTS, have been extensively utilized in organic synthesis. Recent developments have showcased their transformation through electrophilic, radical, and organometallic processes, with a significant focus on stereocontrol arising from these transformations (Chabaud, James, & Landais, 2004).

Interactions with Alcohols and Ethers

The allyldimethylsilyl cation, derived from diallyldimethylsilane, reacts with alcohols and ethers to produce adducts, showcasing the reactive nature of ADTS in ion cyclotron resonance studies. This reactivity is essential for understanding the behavior of ADTS in complex organic reactions (Blair, Trenerry, & Bowie, 1980).

Polymerization Processes

ADTS has been employed in acyclic diene metathesis polymerization, leading to the synthesis of unsaturated poly[carbo(dimethyl)silanes]. This application highlights its role in the development of new polymeric materials with potential applications in various industrial sectors (Wagener & Smith, 1991).

Cross-Coupling Reactions

The sodium salts of allyldimethylsilanol have been used in palladium-catalyzed cross-coupling reactions with aryl bromides, leading to the synthesis of allylated and crotylated arenes. This application underscores the utility of ADTS derivatives in facilitating bond-forming reactions that are fundamental to organic synthesis (Denmark & Werner, 2008).

Safety And Hazards

Allyldimethylsilane is flammable and corrosive . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

InChI

InChI=1S/C5H11Si/c1-4-5-6(2)3/h4H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMGMUODZNQAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883921
Record name Silane, dimethyl-2-propen-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyldimethylsilane

CAS RN

3937-30-2
Record name Silane, dimethyl-2-propen-1-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dimethyl-2-propen-1-yl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, dimethyl-2-propen-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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